Pde5-IN-5
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Overview
Description
Pde5-IN-5 is a phosphodiesterase type 5 inhibitor, a class of compounds known for their vasodilating properties. These inhibitors work by blocking the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates muscle relaxation and vasodilation, making these compounds effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .
Industrial Production Methods
Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Phosphodiesterase type 5 inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and benzoyl derivatives, which are key intermediates in the synthesis of phosphodiesterase type 5 inhibitors .
Scientific Research Applications
Phosphodiesterase type 5 inhibitors have a wide range of scientific research applications:
Mechanism of Action
Phosphodiesterase type 5 inhibitors work by selectively inhibiting the degradation of cyclic guanosine monophosphate in vascular smooth muscle cells . This inhibition enhances nitric oxide availability, promoting vasodilation and improving blood flow . The molecular targets include the phosphodiesterase type 5 enzyme and the nitric oxide-cyclic guanosine monophosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil (Viagra): The first effective oral treatment for erectile dysfunction.
Tadalafil (Cialis): Known for its longer duration of action.
Vardenafil (Levitra): Similar in action to sildenafil but with a different side effect profile.
Uniqueness
Pde5-IN-5 stands out due to its unique binding characteristics and selectivity for the phosphodiesterase type 5 enzyme . Recent advancements have led to the development of allosteric inhibitors, which offer unparalleled selectivity and reduced side effects compared to traditional competitive inhibitors .
Properties
Molecular Formula |
C23H20BrN3O4 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |
InChI Key |
LOWJQZJZVQZRGS-XMSQKQJNSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
Origin of Product |
United States |
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